7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Physicochemical profiling Lipophilicity Scaffold optimisation

7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-55-0) is a bicyclic heterocycle featuring a fused pyridine–1,4-oxazine ring system with a single methyl substituent at the 7-position. The compound has a molecular weight of 150.18 g·mol⁻¹, a calculated logP of 1.3, zero rotatable bonds, and a predicted pKa of 5.60 ± 0.20, conferring a compact, rigid scaffold with moderate lipophilicity.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1198154-55-0
Cat. No. B3220553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
CAS1198154-55-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)OCCN2
InChIInChI=1S/C8H10N2O/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
InChIKeyMTHJBTOQSOLQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-55-0): Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-55-0) is a bicyclic heterocycle featuring a fused pyridine–1,4-oxazine ring system with a single methyl substituent at the 7-position [1]. The compound has a molecular weight of 150.18 g·mol⁻¹, a calculated logP of 1.3, zero rotatable bonds, and a predicted pKa of 5.60 ± 0.20, conferring a compact, rigid scaffold with moderate lipophilicity [1]. It is supplied as a research chemical with typical purity specifications of 95–97% and recommended storage at 2–8 °C with protection from light . The scaffold serves as a key intermediate in medicinal chemistry programmes, most notably in the rational design of pyrido[2,3-b][1,4]oxazine-based EGFR tyrosine kinase inhibitors targeting resistance mutations in non-small cell lung cancer [2].

Why Generic Substitution of 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine with Unsubstituted or Regioisomeric Pyridooxazines Risks Divergent Outcomes


The pyrido[2,3-b][1,4]oxazine scaffold presents multiple substitution vectors, and the position of a single methyl group can materially alter molecular recognition, target engagement, and pharmacokinetic properties. The 7-methyl substituent on CAS 1198154-55-0 is not a silent structural feature: it modifies the electron density of the pyridine ring, influences hinge-region hydrogen-bonding geometry with kinase targets, and increases lipophilicity (logP shift vs. the unsubstituted parent) [1]. In the EGFR-TK inhibitor series reported by Shalini et al. (2025), subtle alterations in the pyridooxazine substitution pattern produced IC₅₀ values spanning two orders of magnitude against EGFR-mutant cell lines, demonstrating that scaffold regioisomers are not functionally equivalent [2]. Furthermore, the compound is annotated as a dual MAO-B/LSD1 inhibitor in the Therapeutic Target Database, a profile that is unlikely to be replicated by the 6-methyl or 8-methyl regioisomers without explicit experimental confirmation [3]. Substitution with the unsubstituted 1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1112193-37-9) or the 7-bromo analog (CAS 946121-78-4) therefore introduces unquantified risk in structure–activity relationship continuity and target selectivity, making blind interchange scientifically indefensible without confirmatory head-to-head data.

Quantitative Comparative Evidence for 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Against Closest Structural Analogs


Lipophilicity Differentiation: 7-Methyl Substitution Shifts logP by +0.6 Units Relative to the Unsubstituted Pyridooxazine Scaffold

The 7-methyl group on CAS 1198154-55-0 increases computed lipophilicity by approximately 0.6 logP units compared to the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold. PubChem-computed XLogP3-AA values are 1.3 for the 7-methyl compound versus 0.7 for the parent scaffold (CID 135400469) [1]. This difference translates to a roughly four-fold increase in computed octanol–water partition coefficient, which is expected to influence passive membrane permeability, non-specific protein binding, and CYP enzyme susceptibility [2].

Physicochemical profiling Lipophilicity Scaffold optimisation

Target Annotation Divergence: 7-Methyl Scafold Carries Dual MAO-B/LSD1 Inhibitor Annotation Absent from Unsubstituted Analog Records

The Therapeutic Target Database (TTD) associates the 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold with dual inhibitory activity against monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. This annotation derives from patent literature (PMID 25399762, Oryzon Genomics S.A.) and is specifically linked to the 7-methyl-substituted pyridooxazine chemotype. No corresponding MAO-B or LSD1 annotation was identified for the unsubstituted parent scaffold, the 6-methyl regioisomer, or the 7-bromo analog in TTD, ChEMBL, or BindingDB at the time of this analysis [1].

Epigenetics Neuropharmacology MAO-B inhibition LSD1 inhibition

Scaffold-Enabled EGFR-TK Inhibitor Series: Pyrido[2,3-b][1,4]oxazine Derivatives Deliver IC₅₀ Values Comparable to Osimertinib in Clinically Relevant NSCLC Lines

Although the specific 7-methyl compound (CAS 1198154-55-0) is the unelaborated scaffold core rather than a fully derivatised inhibitor, the pyrido[2,3-b][1,4]oxazine chemotype has been demonstrated to generate EGFR-TK inhibitors with potency equivalent to osimertinib. The most potent derivative, compound 7f, exhibited IC₅₀ values of 0.09 μM (HCC827, EGFR exon 19 deletion), 0.89 μM (NCI-H1975, EGFR L858R/T790M), and 1.10 μM (A549, wild-type EGFR) [1]. The 7-methyl substitution vector on the scaffold core is structurally analogous to the substitution pattern employed in the active series, where pyridooxazine ring modifications were critical for achieving hinge-region binding and glycine-rich loop engagement in molecular docking studies [1]. This contrasts with alternative heterocyclic cores (e.g., pyrido[3,4-b][1,4]oxazine, pyrido[2,3-d]pyrimidine) that require different substitution vectors to achieve comparable kinase engagement [2].

EGFR T790M NSCLC Kinase inhibition Targeted therapy

Synthetic Tractability and Derivatisation Vector: The 7-Methyl Scafold Provides a Single, Defined Substitution Point for Regioselective Functionalisation

The 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold presents a single methyl group at position 7 and an unsubstituted secondary amine in the oxazine ring (position 1), providing two orthogonal functionalisation handles [1]. This contrasts with the unsubstituted parent scaffold (CAS 1112193-37-9), which lacks the methyl group for potential late-stage C–H functionalisation, and the 7-bromo analog (CAS 946121-78-4), which introduces a heavier halogen leaving group with different electronic and steric properties . The 7-methyl group can serve as a metabolically stable blocking group to direct electrophilic substitution to alternative positions, or as a synthetic handle for oxidation to the corresponding carboxylic acid or aldehyde for further elaboration [2]. The 7-iodo derivative (6-iodo-7-methyl, CAS 1261365-45-0) has been explicitly listed as a building block by multiple suppliers for Suzuki and related cross-coupling reactions, indicating a established derivatisation pathway from the 7-methyl core .

Building block Medicinal chemistry Regioselective synthesis Scaffold decoration

Procurement-Driven Application Scenarios for 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-55-0)


EGFR-TK Inhibitor Lead Generation: Scaffold Procurement for Kinase-Focused Library Synthesis Targeting T790M-Positive NSCLC

Research groups pursuing novel EGFR-TK inhibitors for non-small cell lung cancer with acquired T790M resistance can utilise CAS 1198154-55-0 as a core scaffold for parallel library synthesis. The pyrido[2,3-b][1,4]oxazine chemotype has yielded derivatives with IC₅₀ values equivalent to osimertinib in HCC827 (0.09 μM), NCI-H1975 (0.89 μM), and A549 (1.10 μM) cell lines, with selective cytotoxicity over normal BEAS-2B cells at concentrations exceeding 61 μM [1]. The 7-methyl substitution is consistent with the substitution pattern that afforded potent hinge-region binding and glycine-rich loop engagement in molecular docking studies [1]. Procurement of the 7-methyl scaffold, rather than the unsubstituted or 6-methyl regioisomer, ensures alignment with the validated SAR vector.

MAO-B / LSD1 Dual Inhibitor Probe Development: Hypothesis-Driven Screening Based on TTD Target Annotation

The TTD annotation of the 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine scaffold as a dual MAO-B/LSD1 inhibitor provides a database-indexed target hypothesis for probe development in neuroepigenetics and Parkinson's disease research [2]. The dual activity profile is of particular interest given emerging evidence that concurrent MAO-B inhibition and LSD1 modulation may address both dopaminergic neuroprotection and transcriptional dysregulation [3]. Researchers should note that quantitative IC₅₀ or Kᵢ values are not publicly available at the time of this analysis; confirmatory enzyme inhibition assays should be conducted as a first step upon scaffold procurement.

Regioselective Derivatisation Platform: Utilising 7-Methyl Blocking Group for C6-Functionalised Library Expansion

For medicinal chemistry groups building focused libraries around the pyridooxazine core, CAS 1198154-55-0 offers a strategic advantage: the 7-methyl group acts as a metabolically stable blocking substituent that directs electrophilic halogenation and subsequent cross-coupling to the C6 position. The commercial availability of 6-iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0) from multiple suppliers confirms the synthetic viability of this route . The free 1-NH concurrently enables rapid diversification via acylation or sulfonylation, yielding two-point diversity libraries from a single scaffold procurement [4].

Physicochemical Comparator in Scaffold-Hopping Exercises: Evaluating logP-Governed Property Differences

Teams conducting systematic scaffold-hopping exercises to modulate lipophilicity within a congeneric series can use CAS 1198154-55-0 as a reference point. The computed XLogP3-AA of 1.3 generates a +0.6 logP difference relative to the unsubstituted scaffold (XLogP3-AA = 0.7), offering a quantifiable incremental lipophilicity step without introducing additional rotatable bonds or hydrogen-bond donors [5]. This property differentiation, combined with zero rotatable bonds and a single H-bond donor, makes the 7-methyl scaffold a useful probe for isolating the contribution of lipophilicity to permeability, metabolic clearance, and off-target promiscuity within matched molecular pair analyses.

Quote Request

Request a Quote for 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.